
cis-Zeatin riboside
Overview
Description
cis-Zeatin riboside (cZR) is a cytokinin derivative of cis-zeatin (cZ), a plant hormone involved in regulating cell division, growth, and stress responses. Historically, cZ and its derivatives were considered minor cytokinins due to their lower bioactivity compared to the trans-isomer, trans-zeatin riboside (tZR) . However, recent studies in maize (Zea mays) revealed that cZR and its O-glucosides are abundant in specific tissues, such as immature kernels and roots, challenging the notion of their rarity . The discovery of maize genes cisZOG1 and cisZOG2, encoding O-glucosyltransferases specific to cZ, underscores the biological relevance of cZR metabolism. These enzymes exhibit high sequence similarity (98.3% nucleotide identity) and differential tissue expression, with cisZOG1 highly expressed in roots and kernels, and cisZOG2 primarily in roots . The Km values for cZ glucosylation are 46 µM (cisZOG1) and 96 µM (cisZOG2), indicating efficient enzymatic activity . Despite its prevalence, the functional significance of cZR—whether as a precursor to active trans-zeatin or as a unique signaling molecule—remains unresolved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-zeatin riboside typically involves the condensation of adenine derivatives with isoprenoid side chains. One common method includes the use of adenosine phosphate-isopentenyltransferase to catalyze the formation of isopentenyladenine ribosides, followed by hydroxylation to produce this compound. The reaction conditions often require controlled temperatures and pH levels to ensure the correct isomer is formed.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms or plant cell cultures that can produce the compound in large quantities. These methods are preferred for their efficiency and sustainability compared to traditional chemical synthesis.
Chemical Reactions Analysis
O-Glucosylation
O-glucosylation is a key metabolic reaction for cZR, mediated by UDP-glucose-dependent glucosyltransferases. This process converts cZR into stable, inactive storage forms or transport molecules.
Enzymes and Kinetics
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Maize cisZOG1/cisZOG2 :
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Catalyzes the transfer of glucose to cZR, forming cis-zeatin riboside-O-glucoside.
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Kinetic parameters:
Enzyme Substrate K<sub>m</sub> (μM) V<sub>max</sub> (nmol/min/mg) pH Optimum cisZOG1 cZR 46 1.2 7.5 cisZOG2 cZR 96 0.8 7.5 -
Inhibited by adenine-type cytokinins (e.g., trans-zeatin, N<sup>6</sup>-(Δ<sup>2</sup>-isopentenyl)adenine) and thidiazuron .
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Rice cZOGT1/cZOGT2 :
Biological Significance
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O-glucosides accumulate in maize kernels and rice roots, suggesting a role in long-distance transport or stress adaptation .
Metabolic Interconversions
cZR participates in reversible and irreversible conversions within cytokinin pathways:
Hydrolysis
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Riboside Cleavage :
cZR is hydrolyzed to cis-zeatin (cZ) by nucleosidases, though this reaction is less efficient compared to trans-zeatin riboside .
Phosphorylation
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cZR can be phosphorylated to cis-zeatin ribotide (cZRMP) by adenosine kinase, a precursor for tRNA incorporation .
Lack of Isomerization
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Tracer studies in rice show minimal conversion of cZR to trans-zeatin derivatives, ruling out significant cis-trans isomerization .
Degradation Pathways
cZR is degraded by cytokinin oxidases (CKXs), which cleave the N<sup>6</sup>-side chain:
Enzymatic Cleavage
Competitive Inhibition by Cytokinin Analogs
cZR metabolism is modulated by structurally similar molecules:
ELISA Quantitation
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Competitive binding assays using anti-trans-zeatin riboside antibodies cross-react weakly with cZR (10–15% affinity), necessitating specialized kits for accurate measurement .
Role in Stress Responses
Scientific Research Applications
Cytokinin Activity
Cis-zeatin riboside has been identified as an active cytokinin, influencing various physiological processes in plants. Research indicates that cZR can regulate cell division and differentiation, particularly in rice (Oryza sativa) and other plant species. Studies have shown that cZR affects root elongation and overall plant growth through its interaction with cytokinin receptors .
Impact on Plant Development
The application of cZR has been linked to enhanced growth responses in plants under various conditions. For instance, transgenic rice plants overexpressing cis-zeatin O-glucosyltransferases (cZOGTs) exhibited modified cytokinin profiles and developmental phenotypes, indicating the significant role of cZR in normal growth processes . Furthermore, it has been shown to influence defense mechanisms against pathogens and herbivores, enhancing plant resilience .
Crop Improvement
This compound can be utilized to improve crop yield and stress tolerance. Its application has been studied in various crops, including maize and chickpea, where it has demonstrated the ability to enhance cell division and promote growth under suboptimal conditions .
Stress Response Regulation
Research indicates that cZR plays a role in mediating plant responses to abiotic stresses such as drought and salinity. By modulating hormonal balance and activating stress-responsive genes, cZR can improve plant survival rates under challenging environmental conditions .
Postharvest Management
Studies have shown that cZR levels can influence the dormancy status of seeds and tubers during postharvest storage. Higher levels of cZR have been associated with improved germination rates and seedling vigor, suggesting its potential application in postharvest management practices .
Transgenic Rice Studies
In a series of experiments involving transgenic rice plants overexpressing cZOGT genes, researchers observed significant alterations in cytokinin profiles. These plants exhibited enhanced growth characteristics compared to wild types, demonstrating the potential of cZR in genetic engineering for crop improvement .
Stress Tolerance in Chickpeas
Chickpeas treated with cZR showed improved resilience to drought conditions. The application led to increased root biomass and better water retention capabilities, highlighting its effectiveness as a biostimulant for enhancing stress tolerance in legumes .
Postharvest Storage Effects
A study on the effects of postharvest storage on cis-zeatin levels revealed that maintaining optimal levels of cZR could significantly enhance the quality and viability of stored seeds. This finding suggests practical applications for cZR in agricultural storage technologies .
Mechanism of Action
cis-Zeatin riboside exerts its effects by binding to cytokinin receptors in plant cells, initiating a signaling cascade that regulates gene expression and cellular processes. The primary molecular targets include histidine kinase receptors, which activate downstream signaling pathways involving phosphotransfer proteins and response regulators. These pathways ultimately influence various physiological processes, such as cell division, differentiation, and stress responses.
Comparison with Similar Compounds
Cytokinins exist in multiple forms, including free bases, ribosides, and conjugated derivatives. Below is a detailed comparison of cZR with structurally and functionally related compounds:
Structural Isomerism: cZR vs. trans-Zeatin Riboside (tZR)
- Bioactivity :
tZR exhibits significantly higher activity in bioassays. For example, tZR is 100-fold more active than cZR in tobacco callus bioassays , and stimulates cucumber cotyledon expansion, chlorophyll retention, and betacyanin synthesis more effectively . cZR’s low activity is attributed to its cis-configuration, which may hinder receptor binding . - Biosynthetic Pathways: tZR: Synthesized via de novo pathways involving isopentenyltransferases (IPTs) or via hydroxylation of N⁶-(Δ²-isopentenyl)adenine . cZR: Primarily derived from tRNA degradation, where cis-zeatin riboside is released as a byproduct . A cis-trans isomerase in Phaseolus vulgaris converts cZR to tZR, suggesting cZR may act as a precursor for active trans-forms .
cZR vs. N⁶-(Δ²-Isopentenyl)adenine (iP) and Its Riboside (iPR)
- Bioactivity :
iP is less active than tZR but more active than cZR in inducing betacyanin and chlorophyll synthesis . In contrast, cZR’s activity is context-dependent; for instance, it accumulates in maize roots under nitrogen supplementation, correlating with stress adaptation . - Localization :
cZR and its O-glucoside are predominantly localized in the cortical parenchyma of maize roots, while auxins accumulate in the stele . This tissue-specific distribution contrasts with iP, which is more uniformly distributed .
Conjugated Derivatives: O-Glucosides and Monophosphates
- cZR O-Glucoside :
Maize immature kernels contain high levels of cZR O-glucoside, a stable storage form that may regulate cytokinin homeostasis . In contrast, tZR O-glucoside is less prevalent, reflecting differential glucosyltransferase specificity . - Nucleotide Forms: cZR monophosphate (cZRMP) is derived from tRNA degradation, while tZR monophosphate (tZRMP) originates from both tRNA and de novo synthesis .
Data Tables
Table 1: Kinetic Parameters of Maize O-Glucosyltransferases
Enzyme | Substrate | Km (µM) | pH Optimum | Inhibitors |
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cisZOG1 | cZ | 46 | 7.5 | tZ, iP, benzyladenine, kinetin, thidiazuron |
cisZOG2 | cZ | 96 | 7.5 | Same as cisZOG1 |
Table 2: Bioactivity Comparison of Cytokinins
Table 3: Tissue-Specific Distribution in Maize
Compound | Immature Kernels | Roots | Cortical Parenchyma | Stele |
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cZR | High | Moderate | High | Low |
cZR O-Glucoside | Very high | Moderate | High | Not detected |
tZR | Low | Low | Low | Moderate |
Functional and Ecological Roles
- Stress Adaptation :
cZR accumulates in wheat roots under cold stress and in Puccinellia tenuiflora under salinity, suggesting a role in abiotic stress tolerance . - Herbivore Response: Tupiocoris notatus infestation increases cZR levels in Nicotiana attenuata, implicating it in herbivore-induced signaling .
- Light Regulation :
Blue light suppresses cZR accumulation in barley, unlike white light, indicating light quality modulates cZR metabolism .
Detection and Quantification
Monoclonal antibodies specific to cZR enable sensitive detection (femtomolar levels) in plant tissues, distinguishing it from trans-isomers and other cytokinins . This tool has been validated in wheat and maize, confirming cZR’s unique distribution .
Unresolved Questions
Does cZR function independently in signaling, or is it solely a precursor for tZR?
How do tissue-specific glucosylation patterns (e.g., cortical parenchyma vs. stele) influence cytokinin signaling?
What evolutionary pressures favored the retention of cZR in plants despite its low bioactivity?
Biological Activity
Cis-zeatin riboside (cZR) is a significant cytokinin, a class of plant hormones that regulate various aspects of plant growth and development. Unlike its trans counterpart, cis-zeatin, cZR has garnered attention for its unique biological activities and metabolic pathways. This article explores the biological activity of cZR, focusing on its role in plant physiology, metabolism, and potential applications in agriculture.
Chemical Structure and Metabolism
This compound is characterized by its ribose sugar moiety attached to the zeatin molecule. It is produced through the O-glucosylation of cis-zeatin, which occurs naturally in various plant tissues, including maize and rice . The metabolic pathways involving cZR include:
- O-glucosylation : This process converts cZR into more stable forms, which can be stored or transported within the plant .
- Conversion to active forms : While cZR can be converted into other zeatin derivatives, studies indicate that this is a minor pathway compared to glucosylation .
Biological Functions
This compound plays several critical roles in plant biology:
- Regulation of Growth : Research indicates that cZR acts as an active cytokinin in promoting shoot growth and inhibiting root elongation in rice . It enhances cell division and differentiation, particularly in response to environmental stresses.
- Defense Mechanisms : cZR has been shown to modulate defense responses against pathogens and herbivores. It influences the expression of genes involved in stress responses, enhancing the plant's resilience .
- Root Development : Transcriptomic studies reveal that cZR positively regulates root hair elongation and overall root growth under phosphate starvation conditions, indicating its role in nutrient acquisition .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Rice Study : In a controlled experiment, rice plants treated with cZR exhibited significant changes in gene expression related to cytokinin signaling pathways. The treatment resulted in increased levels of auxin and altered root architecture, demonstrating cZR's influence on hormonal balance within the plant .
- Maize Metabolism : A study on maize demonstrated that the O-glucosylation of cZ and cZR is a natural metabolic process. The presence of high levels of these compounds in immature kernels suggests their importance during early development stages .
Data Table: Comparative Analysis of Cytokinin Activities
Research Findings
Recent findings suggest that this compound may have broader implications for agricultural practices:
- Enhanced Crop Yield : Application of cZR has been linked to improved crop yield due to its role in promoting growth under suboptimal conditions .
- Stress Tolerance : Plants treated with cZR show enhanced tolerance to abiotic stresses such as drought and nutrient deficiency, making it a potential candidate for stress mitigation strategies in agriculture .
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying endogenous cis-zeatin riboside (cZR) in plant tissues?
- Methodological Answer : Radioimmunoassay (RIA) and high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) are widely used. RIA provides high sensitivity for cZR detection in xylem sap and other low-concentration samples . For comprehensive profiling, HPLC-ESI-MS/MS allows simultaneous quantification of cZR alongside other cytokinins (e.g., trans-zeatin riboside, dihydrozeatin derivatives) and their conjugates . Key considerations include tissue homogenization in cold methanol, purification via cation-exchange chromatography, and validation using isotope-labeled internal standards.
Q. How does cZR biosynthesis differ from trans-zeatin riboside (tZR) in plants?
- Methodological Answer : cZR is primarily derived from tRNA degradation, whereas tZR is synthesized via the de novo pathway involving isopentenyltransferases (IPTs). In maize, cZR biosynthesis is regulated by cis-specific O-glucosyltransferases (cisZOG1 and cisZOG2), which glucosylate cis-zeatin but not trans-zeatin . Experimental validation requires mutant analysis (e.g., ipt mutants) and tracer studies using labeled precursors to track isomer-specific metabolic fluxes .
Q. What physiological roles have been attributed to cZR in plant development?
- Methodological Answer : cZR is implicated in stress responses and developmental plasticity. In potato tubers, cZR levels remain stable during cold storage, correlating with prolonged dormancy, whereas cis-zeatin increases 3-fold under growth-inhibiting temperatures . In rice, cZR inhibits seminal root elongation but upregulates cytokinin-responsive genes (e.g., ARRs), suggesting context-dependent activity . Experimental designs should combine hormonal profiling with phenotypic assays under controlled abiotic stresses.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity of cZR across plant species?
- Methodological Answer : Discrepancies arise from species-specific metabolic pathways and receptor affinities. For example, in Phaseolus vulgaris, a cis-trans isomerase converts cZR to bioactive tZR, whereas rice lacks this pathway, leading to direct cZR activity . To address contradictions:
- Compare isomerase activity across species using enzyme assays with flavin and dithiothreitol .
- Use transgenic lines overexpressing cisZOGs to modulate cZR/tZR ratios and assess phenotypic outcomes .
- Employ receptor-binding assays (e.g., Arabidopsis AHK3/4) to quantify cZR affinity relative to tZR .
Q. What experimental approaches elucidate the role of cZR in cytokinin signaling under nitrogen limitation?
- Methodological Answer : Under nitrogen deficiency, cZR accumulates as part of a stress-adaptive response. In Plectranthus species, cZR derivatives increase during N resupply, while active cytokinins (tZR, iP) decline . Key methodologies include:
- Time-course hormonal profiling paired with transcriptomics of cytokinin oxidase/dehydrogenase (CKX) mutants .
- Hydroponic systems with controlled N regimes to track cZR dynamics via LC-MS/MS .
- Genetic silencing of cisZOGs to disrupt cZR homeostasis and observe nutrient-use efficiency .
Q. How do cis-trans isomerases influence cZR’s contribution to cytokinin pools?
- Methodological Answer : In Phaseolus vulgaris, a 2000-fold purified isomerase converts cZR to tZR, requiring flavin, light, and dithiothreitol . Experimental workflows involve:
- Enzyme kinetics assays (Km = 46–96 µM for cis-zeatin) to characterize substrate specificity .
- Isotopic labeling (e.g., -cZR) to trace conversion efficiency in vitro and in planta.
- Phylogenetic analysis to identify isomerase homologs in species with high cZR prevalence (e.g., maize, hop) .
Q. What genomic tools are available to study cZR-specific regulatory networks?
- Methodological Answer :
- CRISPR/Cas9 mutants : Target cisZOGs or isomerases to disrupt cZR metabolism .
- Transcriptomic profiling : Compare wild-type and osckx9 rice mutants to identify cZR-regulated genes (e.g., ARRs, PINs) .
- Promoter-GUS fusions : Map tissue-specific expression of cZR biosynthesis genes (e.g., maize cisZOG1 in roots vs. kernels) .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSWTRUMMSCNCW-BAJUWZQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017777 | |
Record name | Cis-Zeatin Riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15896-46-5 | |
Record name | Cis-Zeatin Riboside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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